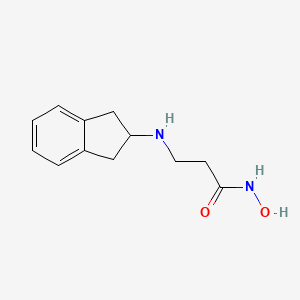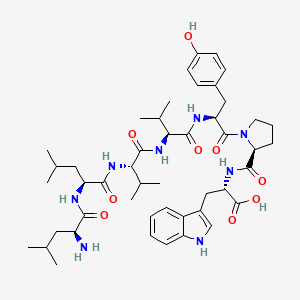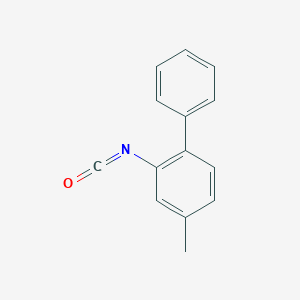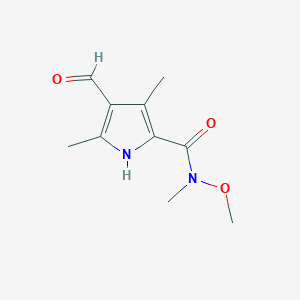![molecular formula C45H40N4 B14195830 2,6-Bis[(triphenylmethyl)amino]heptanedinitrile CAS No. 873582-06-0](/img/structure/B14195830.png)
2,6-Bis[(triphenylmethyl)amino]heptanedinitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,6-Bis[(triphenylmethyl)amino]heptanedinitrile is a complex organic compound known for its unique structure and potential applications in various fields of scientific research. The compound features two triphenylmethyl groups attached to amino groups on a heptanedinitrile backbone, making it a subject of interest for chemists and researchers.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Bis[(triphenylmethyl)amino]heptanedinitrile typically involves the reaction of heptanedinitrile with triphenylmethylamine under controlled conditions. The process may include steps such as:
Nucleophilic Substitution: Heptanedinitrile reacts with triphenylmethylamine in the presence of a base to form the desired compound.
Purification: The product is purified using techniques like recrystallization or chromatography to obtain a high-purity compound.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using industrial-grade reagents, and employing large-scale purification techniques.
Analyse Chemischer Reaktionen
Types of Reactions
2,6-Bis[(triphenylmethyl)amino]heptanedinitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the nitrile groups.
Substitution: The amino groups can participate in substitution reactions with suitable electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents like potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Electrophiles like alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized nitrile derivatives, while reduction can produce amines or other reduced forms.
Wissenschaftliche Forschungsanwendungen
2,6-Bis[(triphenylmethyl)amino]heptanedinitrile has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and potential therapeutic applications.
Medicine: Research is ongoing to explore its potential as a drug candidate or in drug delivery systems.
Industry: It may be used in the development of new materials or as a catalyst in industrial processes.
Wirkmechanismus
The mechanism of action of 2,6-Bis[(triphenylmethyl)amino]heptanedinitrile involves its interaction with molecular targets through its amino and nitrile groups. These interactions can influence various biochemical pathways, making it a compound of interest for studying molecular mechanisms in biological systems.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,6-Diisopropylphenylamine: Known for its use in organic synthesis and as a ligand in coordination chemistry.
Bis(2,2,6,6-tetramethyl-3,5-heptanedionato)copper(II): Used in metal-organic chemical vapor deposition and known for its thermal stability.
Uniqueness
2,6-Bis[(triphenylmethyl)amino]heptanedinitrile stands out due to its dual triphenylmethyl groups, which provide unique steric and electronic properties. This makes it particularly useful in applications requiring specific molecular interactions and stability.
Eigenschaften
CAS-Nummer |
873582-06-0 |
|---|---|
Molekularformel |
C45H40N4 |
Molekulargewicht |
636.8 g/mol |
IUPAC-Name |
2,6-bis(tritylamino)heptanedinitrile |
InChI |
InChI=1S/C45H40N4/c46-34-42(48-44(36-20-7-1-8-21-36,37-22-9-2-10-23-37)38-24-11-3-12-25-38)32-19-33-43(35-47)49-45(39-26-13-4-14-27-39,40-28-15-5-16-29-40)41-30-17-6-18-31-41/h1-18,20-31,42-43,48-49H,19,32-33H2 |
InChI-Schlüssel |
UEOLXGXRSVAKER-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)NC(CCCC(C#N)NC(C4=CC=CC=C4)(C5=CC=CC=C5)C6=CC=CC=C6)C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-Thiazolidinimine, 3-[(2-bromophenyl)methyl]-4-(chloromethyl)-](/img/structure/B14195759.png)
![Dimethyl N-[3-(furan-2-yl)acryloyl]-L-aspartate](/img/structure/B14195767.png)
![N-[2-(5-chloro-1-benzothiophen-3-yl)ethyl]-2-(trifluoromethyl)benzamide](/img/structure/B14195772.png)
![4-[5-(Methoxymethyl)-1,2-oxazol-3-yl]benzoic acid](/img/structure/B14195777.png)


![(2S)-3-Methyl-2-{methyl[(1S)-1-(pyridin-3-yl)ethyl]amino}butan-1-ol](/img/structure/B14195790.png)


![Naphtho[2,1-b]furan-2-acetamide, 1,2-dihydro-2-phenyl-](/img/structure/B14195815.png)
![6-(4-Ethylphenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B14195823.png)
![4,4'-{[4-(2-Bromoethoxy)phenyl]azanediyl}dibenzaldehyde](/img/structure/B14195835.png)

